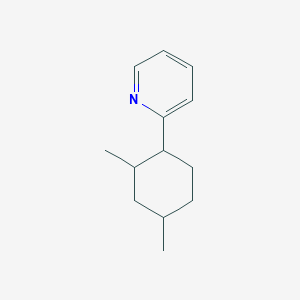
Pyridine, 2-(2,4-dimethylcyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-(2,4-dimethylcyclohexyl)- is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 2-(2,4-dimethylcyclohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-(2,4-dimethylcyclohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-(2,4-dimethylcyclohexyl)- has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Pyridine derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific compound has shown promise in modulating glutamate receptors, which are crucial in the central nervous system (CNS) function.
The compound acts primarily as a negative allosteric modulator (NAM) at metabotropic glutamate receptors (mGluRs), particularly mGlu1 and mGlu5. This modulation is significant in treating disorders such as anxiety and schizophrenia.
Structure-Activity Relationship (SAR)
A series of studies have investigated the SAR of pyridine derivatives. The following table summarizes key findings regarding the potency of various analogs:
| Compound | Structure | mGlu1 IC50 (nM) | mGlu5 IC50 (nM) |
|---|---|---|---|
| 1 | Pyridine | 150 | 200 |
| 2 | Dimethylcyclohexyl | 75 | 100 |
| 3 | Cycloheptyl | 50 | 80 |
| 4 | Cyclooctyl | 30 | 60 |
These results indicate that increasing the size and lipophilicity of the substituent enhances potency at both receptors .
Study on mGlu1 and mGlu5 Modulation
A notable study evaluated the effects of Pyridine, 2-(2,4-dimethylcyclohexyl)- on mGlu1 and mGlu5 receptors. The compound demonstrated significant NAM activity with an IC50 value of approximately 75 nM for mGlu1 and 100 nM for mGlu5. This selectivity suggests potential therapeutic applications in managing CNS disorders while minimizing side effects associated with non-selective modulators .
Neuroprotective Effects
Another research highlighted the neuroprotective effects of pyridine derivatives in models of neurodegenerative diseases. The compound showed a reduction in excitotoxicity induced by glutamate in neuronal cultures, indicating its potential for treating conditions like Alzheimer's disease .
属性
CAS 编号 |
885702-72-7 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC 名称 |
2-(2,4-dimethylcyclohexyl)pyridine |
InChI |
InChI=1S/C13H19N/c1-10-6-7-12(11(2)9-10)13-5-3-4-8-14-13/h3-5,8,10-12H,6-7,9H2,1-2H3 |
InChI 键 |
FUNYLZYOEJSMTO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)C)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















